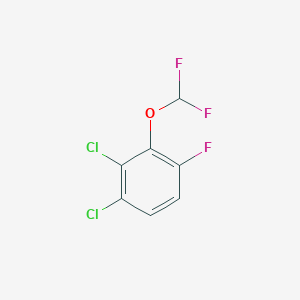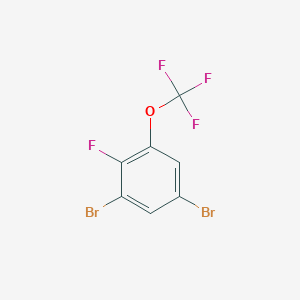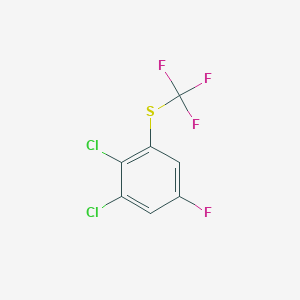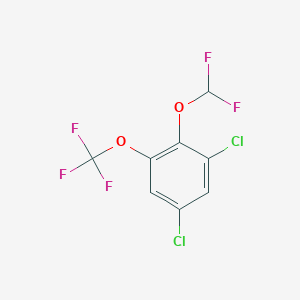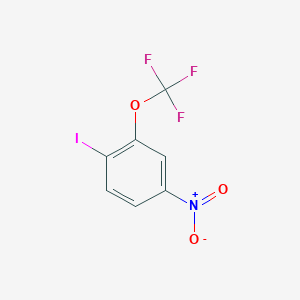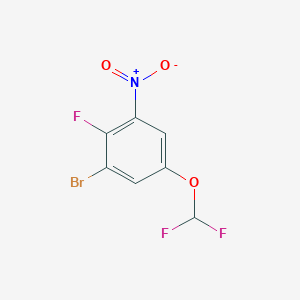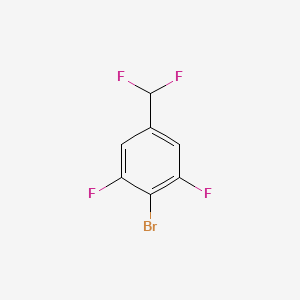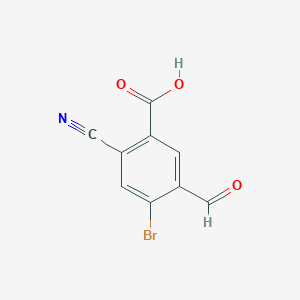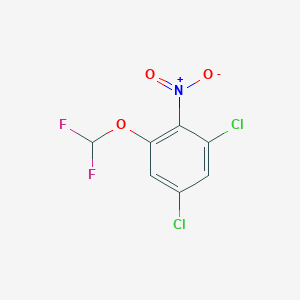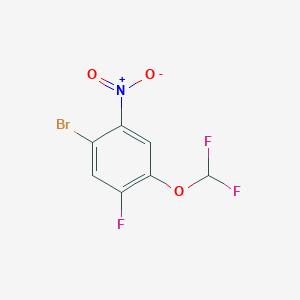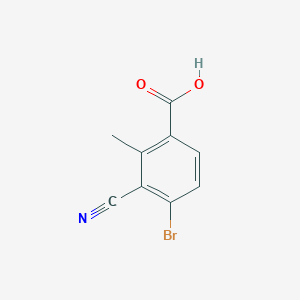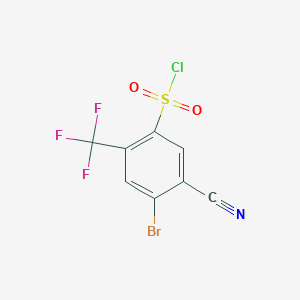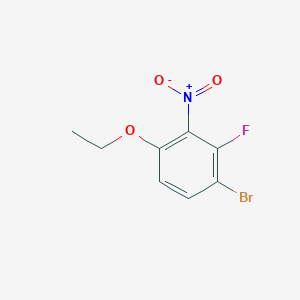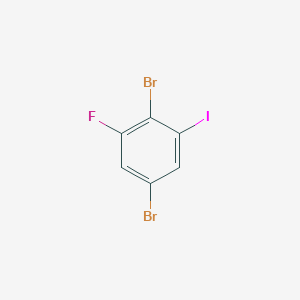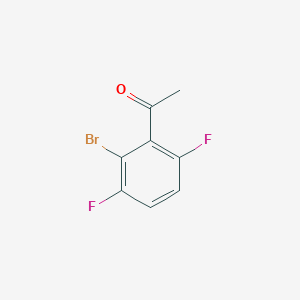
2'-Bromo-3',6'-difluoroacetophenone
Vue d'ensemble
Description
2’-Bromo-3’,6’-difluoroacetophenone is a highly reactive and versatile chemical compound that is widely used in various scientific experiments. It has a molecular formula of C8H5BrF2O .
Molecular Structure Analysis
The molecular structure of 2’-Bromo-3’,6’-difluoroacetophenone consists of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to an acetophenone group .Applications De Recherche Scientifique
Organic Synthesis and Reactivity Studies
2'-Bromo-3',6'-difluoroacetophenone serves as a crucial compound in organic synthesis. It is involved in nucleophilic substitution reactions with imidazole, highlighting its reactivity and potential applications in creating complex molecular structures. Density Functional Theory (DFT) calculations are extensively used to study these reactions, indicating its significance in theoretical chemistry and computational studies (Erdogan & Erdoğan, 2019). Furthermore, its derivatives play a significant role in microbial reduction processes, hinting at its biotechnological applications (Goswami et al., 2000).
Pharmaceutical Intermediates and Lifespan Extension
This compound is not only fundamental in organic synthesis but also has implications in pharmaceutical research. The related 2-Bromo-4'-nitroacetophenone has been studied for its antioxidative properties and its ability to extend the lifespan of C. elegans, indicating the potential biomedical significance of these compounds (Han, 2018).
Synthesis of Pesticide Intermediates
The synthesis of pesticide intermediates is another vital application. Studies have explored the transformation of 2',6'-difluoroacetophenone into valuable pesticide intermediates, showcasing the compound's utility in agricultural chemistry (Peng, 2007).
DNA Interaction and Photolabile Protecting Groups
In the realm of molecular biology, derivatives of 2'-Bromo-3',6'-difluoroacetophenone have been researched for their ability to cleave DNA upon excitation, presenting a novel approach to study DNA interactions and potential therapeutic applications (Wender & Jeon, 2003). Additionally, some derivatives are used as photolabile protecting groups for aldehydes and ketones, illustrating its utility in synthetic and analytical chemistry (Lu et al., 2003).
Carbonic Anhydrase Inhibition
The compound and its derivatives have shown carbonic anhydrase inhibitory capacities, making them potential candidates for the treatment of various conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Physicochemical Property Alteration
Studies have also delved into the impact of biofield energy treatment on 4-bromoacetophenone, a related compound, indicating alterations in physical, thermal, and spectral properties, potentially opening doors to new material science applications (Trivedi et al., 2015).
Propriétés
IUPAC Name |
1-(2-bromo-3,6-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c1-4(12)7-5(10)2-3-6(11)8(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIIMDYPKPWEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromo-3',6'-difluoroacetophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



